

Physicochemical Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Chlorophenyl)-2-pyrrolidinone**

Cat. No.: **B195665**

[Get Quote](#)

4-(4-Chlorophenyl)-2-pyrrolidinone is a white, powdered organic compound with the chemical formula C₁₀H₁₀CINO.[1][2] It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds and is also known as an impurity of Baclofen, a specific GABA-B receptor agonist.[1][3]

Quantitative Data Summary

The melting point of a substance is a critical physical property used for identification, purity assessment, and quality control in research and manufacturing. Below is a summary of the reported melting point values for **4-(4-Chlorophenyl)-2-pyrrolidinone**.

Parameter	Reported Value(s)	Source(s)
Melting Point	115-117°C	[1][2]
118°C	[4]	

Experimental Protocols for Melting Point Determination

The accurate determination of the melting point is crucial. The following are detailed methodologies for two common experimental approaches.

Capillary Melting Point Determination

This is a traditional and widely used method for determining the melting point of a solid.

Apparatus and Materials:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Heating medium (e.g., silicone oil)
- Sample of **4-(4-Chlorophenyl)-2-pyrrolidinone** (finely powdered)
- Mortar and pestle

Procedure:

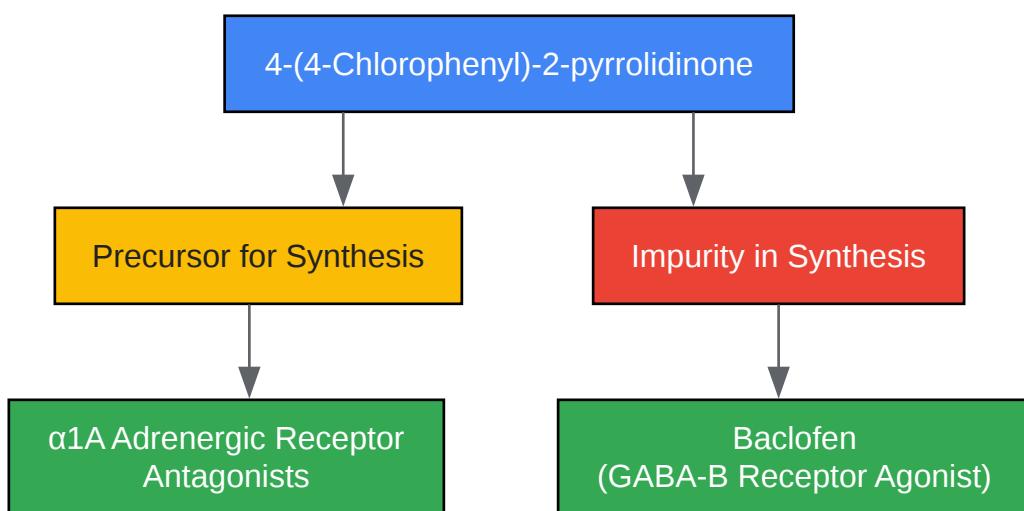
- Sample Preparation: A small amount of **4-(4-Chlorophenyl)-2-pyrrolidinone** is finely ground into a powder using a mortar and pestle to ensure uniform packing.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[5]
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the melting point apparatus.[6]
- Heating: The heating medium is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]
- Observation and Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has completely liquefied are recorded. This range represents the melting point of the sample.[6]
- Repeatability: For accuracy, the determination should be repeated at least twice, and the average value should be reported.[6]

Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that provides a more precise determination of the melting point and can also offer information on the purity of the sample.[8]

Apparatus and Materials:

- Differential Scanning Calorimeter
- Sample pans (typically aluminum)
- A reference pan (empty)
- Sample of **4-(4-Chlorophenyl)-2-pyrrolidinone**
- Inert gas supply (e.g., nitrogen)


Procedure:

- Sample Preparation: A small, accurately weighed amount of the **4-(4-Chlorophenyl)-2-pyrrolidinone** sample (typically 1-5 mg) is placed into a sample pan, which is then hermetically sealed.
- Instrument Calibration: The DSC instrument is calibrated using standard reference materials with known melting points (e.g., indium).
- Experimental Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas to prevent oxidation.
- Thermal Program: A temperature program is initiated. This typically involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10°C/min) through the expected melting range of the sample.[8]
- Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
- Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic melting peak is typically reported as the melting point. The

peak area can be used to calculate the enthalpy of fusion.

Logical Relationships and Pharmaceutical Relevance

4-(4-Chlorophenyl)-2-pyrrolidinone is not just a compound with specific physical properties; it holds a place in several key pharmaceutical contexts. Its primary roles are as a synthetic precursor and as a known impurity in the production of other active pharmaceutical ingredients (APIs).

[Click to download full resolution via product page](#)

Caption: Pharmaceutical relevance of **4-(4-Chlorophenyl)-2-pyrrolidinone**.

The diagram above illustrates two key roles of **4-(4-Chlorophenyl)-2-pyrrolidinone**. Firstly, it serves as a starting material in the synthesis of potential selective antagonists for the $\alpha 1A$ adrenergic receptor.^{[1][3]} Secondly, it is a known impurity in the manufacturing of Baclofen, a muscle relaxant that acts as a specific GABA-B receptor agonist.^{[1][2]} Understanding and controlling the presence of this compound is therefore critical for the quality and safety of Baclofen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-(4-Chlorophenyl)-2-pyrrolidinone | 22518-27-0 [chemicalbook.com]
- 3. Cas 22518-27-0,4-(4-Chlorophenyl)-2-pyrrolidinone | lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. davjalandhar.com [davjalandhar.com]
- 7. thinksrs.com [thinksrs.com]
- 8. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195665#4-4-chlorophenyl-2-pyrrolidinone-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com